N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide is a complex organic compound that features a benzo[d]isothiazole moiety, a piperazine ring, and a cyclopropanecarboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the benzo[d]isothiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The benzo[d]isothiazole derivative is reacted with piperazine in the presence of a suitable solvent like toluene, followed by purification steps such as extraction and filtration.
Incorporation of the indene group: The piperazine derivative is then coupled with an indene derivative under controlled conditions.
Formation of the cyclopropanecarboxamide group: The final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole moiety.
Reduction: Reduction reactions can occur at the piperazine ring or the indene group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzo[d]isothiazole and piperazine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders . The compound’s structure allows it to bind to these receptors and alter their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ziprasidone: A second-generation antipsychotic with a similar benzo[d]isothiazole moiety.
Risperidone: Another antipsychotic that shares structural similarities with the piperazine ring.
Uniqueness
N-(5-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)-2,3-dihydro-1H-inden-1-yl)cyclopropanecarboxamide is unique due to its combination of structural features, which confer specific pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C26H30N4OS |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1H-inden-1-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C26H30N4OS/c31-26(19-6-7-19)27-23-10-8-20-17-18(5-9-21(20)23)11-12-29-13-15-30(16-14-29)25-22-3-1-2-4-24(22)32-28-25/h1-5,9,17,19,23H,6-8,10-16H2,(H,27,31) |
InChI Key |
LSIUKLXQSPBSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CCC3=C2C=CC(=C3)CCN4CCN(CC4)C5=NSC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.